molecular formula C13H17NO4 B14310686 N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide CAS No. 116628-26-3

N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B14310686
CAS No.: 116628-26-3
M. Wt: 251.28 g/mol
InChI Key: VUVLNJAAXJHYBI-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide is a synthetic organic compound that features both hydroxyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with N,N-bis(2-hydroxyethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, often involving additional steps such as purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-hydroxyethyl)benzamide: Similar structure but lacks the prop-2-enamide moiety.

    N,N-Bis(2-hydroxyethyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a hydroxy group.

Uniqueness

N,N-Bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide is unique due to the presence of both hydroxyl and amide functional groups, as well as the prop-2-enamide moiety

Properties

CAS No.

116628-26-3

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C13H17NO4/c15-9-7-14(8-10-16)13(18)6-3-11-1-4-12(17)5-2-11/h1-6,15-17H,7-10H2

InChI Key

VUVLNJAAXJHYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N(CCO)CCO)O

Origin of Product

United States

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